molecular formula C18H20Cl2N4O B2788084 3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide CAS No. 1111503-58-2

3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B2788084
CAS No.: 1111503-58-2
M. Wt: 379.29
InChI Key: PJHHPCBSRIZEJJ-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, methyl, piperazine, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the core pyridine structure. One common approach is to start with 2-methyl-4-(4-methylpiperazin-1-yl)aniline, which undergoes acylation with 3,6-dichloropyridine-2-carboxylic acid chloride under controlled conditions to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro groups can be oxidized to form corresponding oxychloro derivatives.

  • Reduction: : The nitro groups, if present, can be reduced to amines.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of oxychloro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interaction with various biological targets, such as enzymes and receptors. Its structural complexity allows for the exploration of structure-activity relationships.

Medicine

In the medical field, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide exerts its effects involves binding to specific molecular targets. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide

  • 3,6-Dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxylic acid

  • 3,6-Dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O/c1-12-11-13(24-9-7-23(2)8-10-24)3-5-15(12)21-18(25)17-14(19)4-6-16(20)22-17/h3-6,11H,7-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHHPCBSRIZEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCN(CC2)C)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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